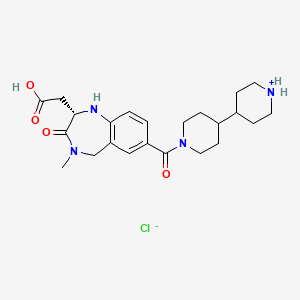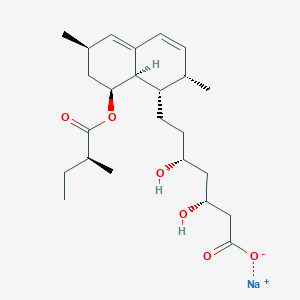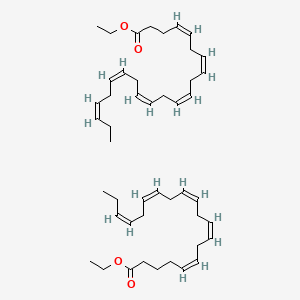
Liensinine
概要
説明
liensinine は、蓮の種子(Nelumbo nucifera)に主に含まれるビベンジルイソキノリンアルカロイドです。 この化合物は、抗炎症作用、抗がん作用、神経保護作用など、多様な薬理学的特性により、大きな注目を集めています .
2. 製法
合成経路と反応条件: this compound は、さまざまな化学経路で合成することができます。一般的な方法の1つは、逆流クロマトグラフィーを使用して蓮の種子の芯から抽出することです。 分離のための溶媒混合物には、n-アルカン、ハロハイドロカーボン、脂肪族アルコール、脂肪族ケトン、脂肪族エステル、エーテル、水などの組み合わせが含まれる場合があります .
工業的生産方法: 工業的な設定では、蓮の種子からの this compound の抽出は、大規模生産向けに最適化されています。 このプロセスは、高純度(95%以上)と高回収率を確保し、さまざまな用途に適しています .
科学的研究の応用
Liensinine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids and their derivatives.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its therapeutic potential in treating conditions like acute lung injury, cancer, and neurodegenerative diseases
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
liensinine は、さまざまな分子標的や経路を通じてその効果を発揮します。
抗炎症作用: Src/TRAF6/TAK1 軸を修飾することにより、NF-κB シグナル伝達経路の活性化を阻害します.
抗がん作用: 活性酸素種(ROS)を生成し、オートファジーを阻害することにより、がん細胞のアポトーシスを誘導します.
神経保護作用: PI3K/Akt シグナル伝達経路を介してオートファジーを阻害することにより、虚血再灌流による脳損傷から保護します.
6. 類似の化合物との比較
This compound は、次のような他のビベンジルイソキノリンアルカロイドとしばしば比較されます。
イソリエンシニン: 構造は似ていますが、特定の薬理学的効果は異なります。
独自性: This compound の抗炎症作用、抗がん作用、神経保護作用の独特な組み合わせと、複数のシグナル伝達経路を調節する能力は、他の類似の化合物とは一線を画しています .
生化学分析
Biochemical Properties
Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, this compound has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, this compound suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . This compound also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, this compound’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . This compound also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: Liensinine can be synthesized through various chemical routes. One common method involves the extraction from the core of lotus seeds using countercurrent chromatography. The solvent mixture for separation can include combinations of n-alkane, halohydrocarbon, fatty alcohol, fatty ketone, fatty ester, ether, and water .
Industrial Production Methods: In industrial settings, the extraction of this compound from lotus seeds is optimized for large-scale production. The process ensures high purity (above 95%) and high recovery rates, making it suitable for various applications .
化学反応の分析
反応の種類: liensinine は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compound は、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。
還元: 還元反応により、this compound は修飾され、薬理学的特性が異なる還元型を生成することができます。
置換: 置換反応により、this compound 分子にさまざまな官能基を導入することができ、その活性と溶解度を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲンやアルキル化剤などのさまざまな試薬が、制御された条件下で使用されます。
主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じることができ、還元は脱水素化型を生成することができます .
4. 科学研究への応用
This compound は、さまざまな科学研究への応用があります。
化学: ビベンジルイソキノリンアルカロイドとその誘導体の研究におけるモデル化合物として使用されます。
生物学: オートファジーやアポトーシスなどの細胞プロセスにおける役割について調査されています。
類似化合物との比較
Liensinine is often compared with other bisbenzylisoquinoline alkaloids such as:
Isothis compound: Similar in structure but differs in its specific pharmacological effects.
Neferine: Another alkaloid from lotus seeds with distinct anti-cancer and neuroprotective properties.
Uniqueness: this compound’s unique combination of anti-inflammatory, anti-cancer, and neuroprotective effects, along with its ability to modulate multiple signaling pathways, sets it apart from other similar compounds .
特性
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2586-96-1 | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
| Record name | Liensinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















